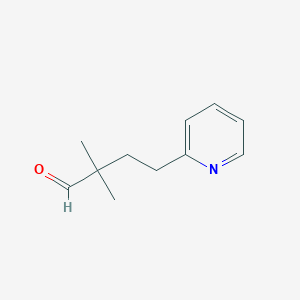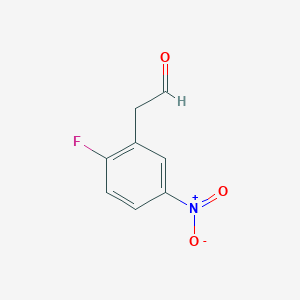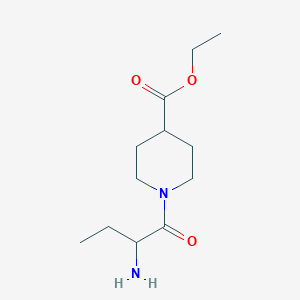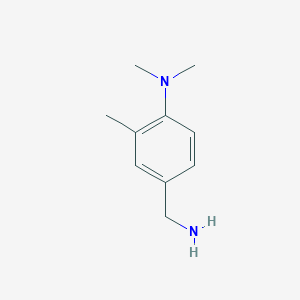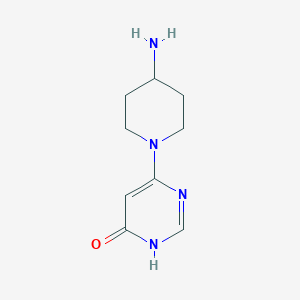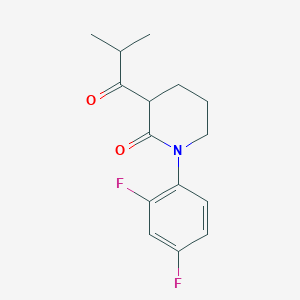![molecular formula C14H26N2O B13183783 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by a piperidine ring attached to a cyclohexanone moiety, with a dimethylamino group linked to the piperidine ring.
Vorbereitungsmethoden
The synthesis of 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one involves several steps, typically starting with the preparation of the piperidine ring followed by its functionalization. One common synthetic route includes the reaction of piperidine with formaldehyde and dimethylamine to introduce the dimethylamino group. The resulting intermediate is then reacted with cyclohexanone under specific conditions to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to interact with biological membranes and receptors, leading to various pharmacological effects. The piperidine ring plays a crucial role in its binding affinity and selectivity towards target proteins . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one can be compared with other similar compounds, such as:
1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine: Known for its analgesic properties.
2-(Ethylamino)-2-phenylcyclohexan-1-one: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C14H26N2O |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
3-[4-[(dimethylamino)methyl]piperidin-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C14H26N2O/c1-15(2)11-12-6-8-16(9-7-12)13-4-3-5-14(17)10-13/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
PSWABFJKOZJEBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCN(CC1)C2CCCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


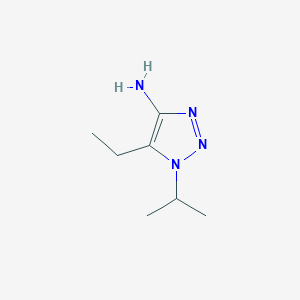
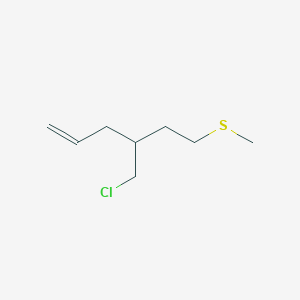
amine](/img/structure/B13183715.png)
